4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
Overview
Description
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol is an organic compound with the molecular formula C17H18O4 It is known for its unique structural features, which include a phenol group and two methoxy groups attached to a stilbene backbone
Scientific Research Applications
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 3,5-dimethoxybenzaldehyde and 2-methoxyphenol.
Reaction: A Wittig reaction is commonly employed to form the ethenyl linkage between the two aromatic rings. This involves the reaction of 3,5-dimethoxybenzaldehyde with a phosphonium ylide derived from 2-methoxyphenol.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Wittig reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used in aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted phenols depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Effects: The compound can inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway and the mitochondrial apoptotic pathway.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: Another stilbene derivative known for its antioxidant and anti-inflammatory properties.
Piceatannol: A hydroxylated analog of resveratrol with similar biological activities.
3,5-Dimethoxystilbene: A compound with a similar structure but lacking the phenol group.
Uniqueness
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol is unique due to the presence of both methoxy and phenol groups, which contribute to its distinct chemical reactivity and biological activity. Its structural features allow it to participate in a wide range of chemical reactions and exhibit diverse biological effects.
Properties
IUPAC Name |
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-16(18)17(10-12)21-3/h4-11,18H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHTYBCDRGQJGN-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108957-72-8 | |
Record name | 3,3',5'-Tri-O-methylpiceatannol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108957728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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